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Introduction
AZD7687 is a potent, selective, and reversible inhibitor of diacylglycerol acyltransferase 1

(DGAT1).[1] DGAT1 is a key enzyme in the final step of triglyceride (TG) synthesis, catalyzing

the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[2][3][4] This process is crucial

for the absorption of dietary fats in the intestine and for the storage of energy in the form of TGs

in various tissues.[4][5] Inhibition of DGAT1 has been investigated as a potential therapeutic

strategy for metabolic diseases such as obesity and type 2 diabetes.[6][7][8]

AZD7687 has demonstrated effective inhibition of DGAT1, leading to a significant reduction in

postprandial plasma triglyceride levels in clinical studies.[6][7][9] However, its development has

been hampered by dose-limiting gastrointestinal side effects, notably diarrhea.[6][8] Despite

these challenges, AZD7687 remains a valuable tool for researchers studying lipid and

metabolite metabolism. Its specific mechanism of action allows for the targeted investigation of

the DGAT1 pathway's role in various physiological and pathophysiological processes.

These application notes provide a comprehensive overview of the use of AZD7687 in

lipidomics and metabolomics studies, including detailed protocols for sample analysis and data

interpretation.

Mechanism of Action and Signaling Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b605777?utm_src=pdf-interest
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.creative-proteomics.com/resource/protocol-for-lipid-sample-preparation-for-biomedical-research.htm
https://www.apexbt.com/search/signaling%20pathways%20metabolism%20dgat?amnoroute
https://pmc.ncbi.nlm.nih.gov/articles/PMC3837458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3308890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3308890/
https://en.wikipedia.org/wiki/DGAT1
https://public-pages-files-2025.frontiersin.org/journals/neurology/articles/10.3389/fneur.2019.00879/epub
https://www.protocols.io/view/lipid-extraction-for-mass-spectrometry-lipidomics-36wgqd2zxvk5/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9284939/
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://public-pages-files-2025.frontiersin.org/journals/neurology/articles/10.3389/fneur.2019.00879/epub
https://www.protocols.io/view/lipid-extraction-for-mass-spectrometry-lipidomics-36wgqd2zxvk5/v1
https://www.protocols.io/view/uc-davis-metabolomics-sample-preparation-for-lipid-eq2lyd91mlx9/v1
https://public-pages-files-2025.frontiersin.org/journals/neurology/articles/10.3389/fneur.2019.00879/epub
https://pmc.ncbi.nlm.nih.gov/articles/PMC9284939/
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AZD7687 exerts its effects by directly inhibiting the enzymatic activity of DGAT1. This inhibition

prevents the conversion of diacylglycerol and fatty acyl-CoA into triglycerides. The primary site

of action relevant to postprandial lipidemia is the small intestine, where DGAT1 is responsible

for the re-synthesis of triglycerides from digested dietary fats before their packaging into

chylomicrons for transport into the circulation.

By blocking this step, AZD7687 reduces the assembly and secretion of chylomicrons, leading

to a blunted increase in plasma triglycerides after a high-fat meal. The accumulation of

DGAT1's substrates, diacylglycerol and fatty acyl-CoAs, may also have downstream effects on

other metabolic pathways, including those involved in the secretion of gut hormones like

glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which have been observed to increase

following AZD7687 administration.[6]
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Caption: Mechanism of AZD7687 action in the small intestine.

Data Presentation: Effects of AZD7687 on Plasma
Lipids and Hormones
The following table summarizes the quantitative effects of AZD7687 on key plasma parameters

based on data from clinical trials. This data illustrates the dose-dependent impact of DGAT1

inhibition.
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Parameter
Treatment
Group

Dosage
Change from
Baseline

Reference

Postprandial

Triglycerides

(AUC)

AZD7687 5 mg/day >75% reduction [7][9]

AZD7687 10 mg/day

Significant

reduction (p <

0.01)

[6]

AZD7687 20 mg/day

Significant

reduction (p <

0.01)

[6]

Plasma GLP-1 AZD7687 ≥5 mg/day

Significant

increase (p <

0.001)

[6]

Plasma PYY AZD7687 ≥5 mg/day

Significant

increase (p <

0.001)

[6]

Diacylglycerol AZD7687 ≥5 mg
No significant

increase
[7][9]

Experimental Protocols
The following are detailed protocols for conducting lipidomics and metabolomics studies to

investigate the effects of AZD7687. These protocols are based on established methods for the

analysis of plasma samples.

Protocol 1: Global Lipidomics Analysis of Plasma
Samples by LC-MS/MS
This protocol outlines the steps for a comprehensive analysis of lipid species in plasma

following treatment with AZD7687.

1. Materials and Reagents:
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Plasma samples (collected in EDTA tubes)

Internal standards mix (e.g., SPLASH LIPIDOMIX, Avanti Polar Lipids)

Methanol (LC-MS grade)

Methyl-tert-butyl ether (MTBE; LC-MS grade)

Chloroform (LC-MS grade)

Water (LC-MS grade)

Ammonium formate

Formic acid

Acetonitrile (LC-MS grade)

Isopropanol (LC-MS grade)

2. Sample Preparation and Lipid Extraction (MTBE Method):

Thaw plasma samples on ice.

To 30 µL of plasma, add 220 µL of cold methanol containing a spike of the internal standard

mix.

Vortex for 10 seconds.

Add 750 µL of cold MTBE.

Vortex for 10 seconds and then shake for 6 minutes at 4°C.

Add 187.5 µL of water to induce phase separation.

Vortex for 20 seconds and then centrifuge at 14,000 x g for 2 minutes.

Carefully collect the upper organic phase, which contains the lipids.
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Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

Reconstitute the dried lipid extract in 100 µL of methanol/isopropanol (1:1, v/v) for LC-MS

analysis.

3. LC-MS/MS Analysis:

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic

acid.

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1%

formic acid.

Gradient: A suitable gradient to separate a wide range of lipid classes, for example, starting

with a higher percentage of mobile phase A and gradually increasing the percentage of

mobile phase B.

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable

of MS/MS.

Ionization Mode: Both positive and negative electrospray ionization (ESI) modes should be

used in separate runs to cover a broader range of lipid classes.

4. Data Analysis:

Process the raw LC-MS data using software such as XCMS, MS-DIAL, or LipidSearch.

Perform peak picking, retention time alignment, and peak integration.

Identify lipid species by matching the accurate mass and MS/MS fragmentation patterns to

lipid databases (e.g., LIPID MAPS).
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Quantify the relative abundance of each lipid species by normalizing to the corresponding

internal standard.

Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered

by AZD7687 treatment.

Protocol 2: Targeted Metabolomics Analysis of Plasma
Samples by LC-MS/MS
This protocol is designed for the quantification of specific small molecule metabolites in plasma

that may be affected by AZD7687.

1. Materials and Reagents:

Plasma samples (collected in EDTA tubes)

Internal standards for target metabolites (stable isotope-labeled)

Acetonitrile (LC-MS grade) with 0.1% formic acid

Methanol (LC-MS grade)

Water (LC-MS grade)

2. Sample Preparation and Metabolite Extraction (Protein Precipitation):

Thaw plasma samples on ice.

To 50 µL of plasma, add 200 µL of cold acetonitrile containing the internal standards.

Vortex vigorously for 30 seconds to precipitate proteins.

Incubate at -20°C for 20 minutes to enhance protein precipitation.

Centrifuge at 16,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a new tube.
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Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS analysis.

3. LC-MS/MS Analysis:

LC System: HPLC or UHPLC system.

Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for polar metabolites.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A gradient optimized for the separation of the target metabolites.

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction

Monitoring (MRM) mode.

Ionization Mode: ESI in positive or negative mode, depending on the target analytes.

4. Data Analysis:

Integrate the peak areas for the target metabolites and their corresponding internal

standards using the instrument's software.

Calculate the concentration of each metabolite using a calibration curve generated from

standards of known concentrations.

Perform statistical analysis to compare metabolite concentrations between control and

AZD7687-treated groups.

Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for a lipidomics or

metabolomics study investigating the effects of AZD7687.
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Caption: A typical workflow for a lipidomics/metabolomics study.
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Conclusion
AZD7687 is a valuable pharmacological tool for elucidating the role of DGAT1 in lipid and

metabolite homeostasis. The protocols and information provided in these application notes

offer a framework for researchers to design and execute robust lipidomics and metabolomics

studies. By employing these advanced analytical techniques, a deeper understanding of the

metabolic consequences of DGAT1 inhibition can be achieved, potentially revealing new

therapeutic targets and biomarkers for metabolic diseases. Careful consideration of

experimental design, rigorous sample preparation, and sophisticated data analysis are

paramount to obtaining high-quality, interpretable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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